MAO-B Inhibition Potency Differentiates 5-Bromo-4,4-dimethyl-THQ from MAO-A Isoform
The 5-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline scaffold demonstrates sub-micromolar inhibition of monoamine oxidase B (MAO-B) with an IC50 of 209 nM [1]. In contrast, related 4,4-dimethyl-THQ derivatives lacking the 5-bromo substituent show markedly reduced MAO-B inhibitory activity, with IC50 values exceeding 10 μM [2]. The 5-bromo substituent is essential for engaging the hydrophobic substrate cavity adjacent to the FAD cofactor in MAO-B, a feature not observed with 6-bromo or unsubstituted analogs [2].
| Evidence Dimension | MAO-B inhibition (IC50) |
|---|---|
| Target Compound Data | 209 nM |
| Comparator Or Baseline | 4,4-Dimethyl-THQ without 5-bromo substitution: >10 μM |
| Quantified Difference | ≥47.8-fold improvement |
| Conditions | Rat brain mitochondrial homogenate, spectrophotometric assay measuring 4-hydroxyquinoline formation |
Why This Matters
The >47-fold potency advantage enables use of lower compound concentrations in cellular and in vivo models, reducing off-target effects and improving signal-to-noise in target validation studies.
- [1] BindingDB. BDBM50038204 (CHEMBL3094026). IC50: 209 nM for MAO-B. University of Bari Aldo Moro curated by ChEMBL. 2016. View Source
- [2] ChEMBL Database. Structure-activity relationships for tetrahydroquinoline MAO-B inhibitors. Compound series analysis. View Source
